

3-(Bromomethyl)isoxazolo[5,4-b]pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B1337542

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **3-(Bromomethyl)isoxazolo[5,4-b]pyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **3-(Bromomethyl)isoxazolo[5,4-b]pyridine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, potential synthetic pathways, and discusses its reactivity and biological significance based on the available scientific literature.

Core Chemical Properties

3-(Bromomethyl)isoxazolo[5,4-b]pyridine is a bifunctional molecule featuring a fused isoxazolopyridine ring system and a reactive bromomethyl group. This combination of a stable heterocyclic core and a versatile functional group makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules.

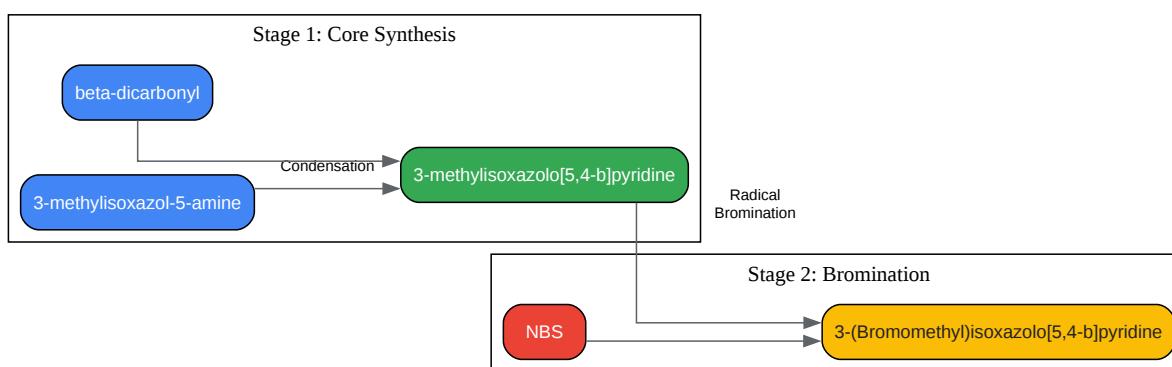
Table 1: Physicochemical Properties of **3-(Bromomethyl)isoxazolo[5,4-b]pyridine**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ BrN ₂ O	[1]
Molecular Weight	213.03 g/mol	[1]
CAS Number	58035-52-2	[1]
Appearance	Not explicitly reported, likely a solid	
Melting Point	Data not available in searched literature	
Boiling Point	319.122 °C at 760 mmHg	[1]
Density	1.742 g/cm ³	[1]
Flash Point	146.8 °C	[1]
Solubility	Predicted to have good solubility in polar aprotic solvents like DMF and DMSO, moderate solubility in alcohols and chlorinated solvents, and low solubility in nonpolar solvents and water. [2]	
Purity	Commercially available with ≥96% purity. [3]	

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **3-(Bromomethyl)isoxazolo[5,4-b]pyridine** is not readily available in the reviewed literature, its synthesis can be inferred from established methods for analogous structures. A plausible and common synthetic strategy involves the radical bromination of a 3-methylisoxazolo[5,4-b]pyridine precursor.

Postulated Synthetic Pathway


The synthesis would likely proceed in two main stages: the construction of the 3-methylisoxazolo[5,4-b]pyridine core, followed by the bromination of the methyl group.

Stage 1: Synthesis of 3-Methylisoxazolo[5,4-b]pyridine

Several methodologies have been reported for the synthesis of the isoxazolo[5,4-b]pyridine scaffold, often through multi-component reactions. A prevalent method involves the condensation of 3-methylisoxazol-5-amine with a β -dicarbonyl compound or its equivalent.^[4] Microwave-assisted synthesis has been shown to be effective in promoting these reactions, leading to high yields in shorter reaction times.

Stage 2: Bromination of 3-Methylisoxazolo[5,4-b]pyridine

The 3-methyl group on the isoxazolo[5,4-b]pyridine ring can be brominated using a radical initiator, such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride. This is a standard method for the benzylic bromination of methyl groups on heterocyclic systems.

[Click to download full resolution via product page](#)

Caption: Postulated synthetic pathway for **3-(Bromomethyl)isoxazolo[5,4-b]pyridine**.

Reactivity of the Bromomethyl Group

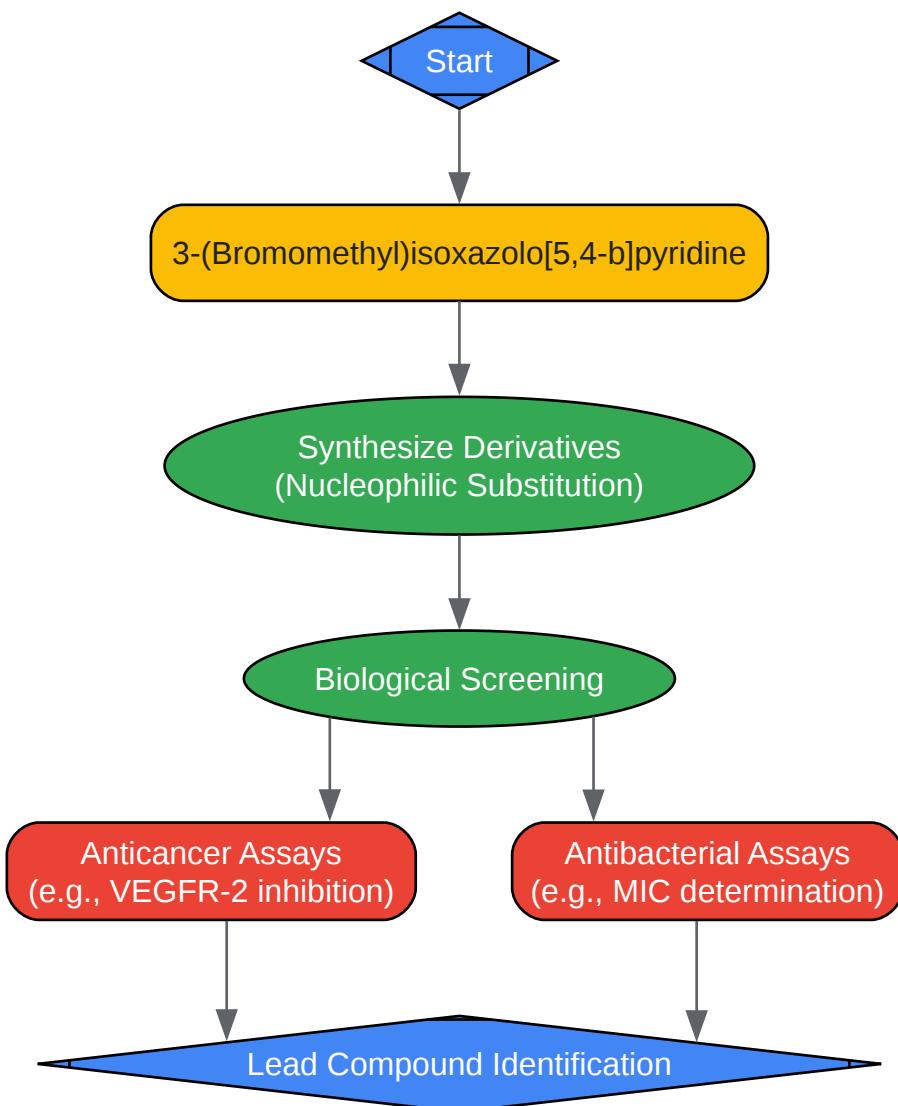
The bromomethyl group at the 3-position is the primary site of reactivity in this molecule. It is an excellent electrophilic center, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This reactivity is key to its utility as a building block in the synthesis of more complex drug candidates and functional materials.

Spectral Characterization (Predicted)

No experimental spectral data for **3-(Bromomethyl)isoxazolo[5,4-b]pyridine** has been found in the surveyed literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be predicted:

- ^1H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, likely in the aromatic region (δ 7.0-9.0 ppm). A key singlet for the bromomethyl protons (-CH₂Br) would be expected further downfield than a typical methyl group, likely in the range of δ 4.5-5.0 ppm.
- ^{13}C NMR: The spectrum would display signals for the carbon atoms of the fused heterocyclic ring system. The carbon of the bromomethyl group would appear at a characteristic chemical shift, typically in the range of δ 30-40 ppm.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) at m/z 213 and another peak at m/z 215 of similar intensity, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (^{79}Br and ^{81}Br).

Biological Significance and Potential Applications


The isoxazolo[5,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this heterocyclic system have shown a broad spectrum of pharmacological activities.

Anticancer and Antibacterial Potential

Numerous studies have highlighted the potential of isoxazolopyridine derivatives as both anticancer and antibacterial agents.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Anticancer Activity:** Some isothiazolo[5,4-b]pyridine derivatives have demonstrated a broad spectrum of anticancer activity in vitro.[6] Furthermore, related oxazolo[5,4-d]pyrimidine derivatives have been investigated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy.[8][9]
- **Antibacterial Activity:** Sulfonamide derivatives of isoxazolo[5,4-b]pyridine have shown antimicrobial activity against pathogenic bacteria such as *Pseudomonas aeruginosa* and *Escherichia coli*.[5] The mechanism of action for some isoxazole-containing antibacterials involves the generation of reactive oxygen species that can damage bacterial cells.[10]

The reactive bromomethyl group of **3-(Bromomethyl)isoxazolo[5,4-b]pyridine** makes it a valuable starting material for the synthesis of libraries of novel isoxazolopyridine derivatives that can be screened for enhanced or novel biological activities.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing **3-(Bromomethyl)isoxazolo[5,4-b]pyridine**.

Safety and Handling

As with all brominated organic compounds, **3-(Bromomethyl)isoxazolo[5,4-b]pyridine** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[\[1\]](#)

Conclusion

3-(Bromomethyl)isoxazolo[5,4-b]pyridine is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its fused ring system is a known pharmacophore, and the reactive bromomethyl group allows for straightforward chemical modification to generate novel compounds with potentially enhanced biological activities. Further research to fully characterize this compound, including the determination of its melting point, solubility, and detailed spectral data, is warranted. Additionally, the synthesis and biological evaluation of a wider range of derivatives will be crucial in unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Bromomethyl)isoxazolo[5,4-b]pyridine - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- 6. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(Bromomethyl)isoxazolo[5,4-b]pyridine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337542#3-bromomethyl-isoxazolo-5-4-b-pyridine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com